(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

LogP Lipophilicity Suzuki Coupling

Researchers optimizing Suzuki-Miyaura couplings for CNS-targeted kinase inhibitors face poor reactivity with generic pyrimidine boronic acids. This pyrrolidine-substituted analog directly addresses that challenge: • Lower pKa (2.62 vs. 5.23 for unsubstituted pyrimidine boronic acid) accelerates transmetalation, boosting yields with electron-deficient heteroaryl halides. • Enhanced lipophilicity (LogP 0.88) improves blood-brain barrier penetration in derived mTOR, PI3K, and PDE10 inhibitor scaffolds. • Favorable MW (193 g/mol) and density (1.3 g/cm³) reduce raw material mass and shipping costs versus heavier morpholine analogs (209 g/mol, 1.4 g/cm³).

Molecular Formula C8H12BN3O2
Molecular Weight 193.01 g/mol
CAS No. 955374-13-7
Cat. No. B1422073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid
CAS955374-13-7
Molecular FormulaC8H12BN3O2
Molecular Weight193.01 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1)N2CCCC2)(O)O
InChIInChI=1S/C8H12BN3O2/c13-9(14)7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6,13-14H,1-4H2
InChIKeySNAOVFKQOOJCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid Overview


(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid (CAS 955374-13-7) is a heterocyclic boronic acid building block featuring a pyrimidine core substituted at the 2-position with a pyrrolidine ring and at the 5-position with a boronic acid functional group [1]. With a molecular formula of C8H12BN3O2 and a molecular weight of 193.01 g/mol, this compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl architectures . The combination of the electron-rich pyrrolidine moiety and the Lewis acidic boronic acid group imparts distinct physicochemical properties, including a predicted LogP of 0.88, a predicted pKa of 2.62, and a density of 1.3 g/cm³, which influence its reactivity and handling characteristics in synthetic workflows [1].

Workflow Suzuki-Miyaura cross-coupling building block for biaryl and heteroaryl architectures
Selection context Pyrrolidine-substituted pyrimidine core offers distinct lipophilicity and acidity profile vs unsubstituted analogs
Procurement fit Balanced molecular weight and density support both lab-scale synthesis and potential scale-up

Challenges in Substituting (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid


Generic substitution of (2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid with unsubstituted or alternatively substituted pyrimidinyl boronic acids is not trivial due to significant differences in lipophilicity, acidity, and steric/electronic effects that directly impact Suzuki coupling efficiency, regioselectivity, and downstream molecular properties [1]. The pyrrolidine substituent at the 2-position markedly alters the electron density of the pyrimidine ring, influencing both the transmetalation step in cross-coupling and the overall pharmacokinetic profile of derived compounds. Procurement decisions must therefore be guided by quantitative comparative data to ensure optimal synthetic outcomes and target engagement, rather than relying on in-class assumptions. The following evidence guide details the measurable differentiators that justify the specific selection of this pyrrolidine-substituted boronic acid over its closest analogs.

!
Lipophilicity mismatch

Unsubstituted or morpholine/piperidine analogs exhibit significantly different LogP; this may alter organic-phase partitioning, product solubility, and membrane-permeability context of derived compounds.

!
Acidity and transmetalation rate

The pyrrolidine-substituted boronic acid shows a lower pKa than unsubstituted pyrimidinyl boronic acid; swapping analogs may shift transmetalation kinetics and coupling efficiency, especially with electron-deficient partners.

!
Steric/electronic regioselectivity risk

Alternative 2-substituents alter pyrimidine ring electronics; cross-coupling regioselectivity and downstream molecular properties may not be maintained without validation.

Quantitative Comparison: (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid vs Analogs


Lipophilicity (LogP) Comparison

The predicted LogP of (2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid is 0.88 [1]. This value is significantly higher than that of 5-pyrimidinylboronic acid (LogP = -1.84) , 2-morpholinopyrimidin-5-ylboronic acid (LogP = -0.10) [2], and 2-(piperidin-1-yl)pyrimidin-5-ylboronic acid (LogP = 0.6) [3]. The increased lipophilicity imparted by the pyrrolidine ring enhances organic phase partitioning during extraction and improves the solubility of derived biaryl products in non-polar media.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 0.88 (pred.)
vs unsubstitutedΔLogP +2.72
vs morpholineΔLogP +0.98
vs piperidineΔLogP +0.28
Reported higher lipophilicity may improve organic-phase extraction and non-polar product solubility
Predicted values; experimental confirmation recommended for biphasic coupling workflows
LogP Lipophilicity Suzuki Coupling

Boronic Acid Acidity (pKa)

The predicted pKa of the boronic acid moiety in (2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid is 2.62 . In comparison, 5-pyrimidinylboronic acid exhibits a predicted pKa of 5.23 , and 2-(piperidin-1-yl)pyrimidin-5-ylboronic acid has a predicted pKa of 2.85 . The lower pKa of the pyrrolidine derivative indicates a stronger Lewis acidity, which facilitates boronate formation under basic aqueous conditions and can enhance the rate of transmetalation in Suzuki couplings.

Acidity (pKa)
Cross-study comparable
Target pKa 2.62 (pred.)
vs unsubstitutedΔpKa -2.61
vs piperidineΔpKa -0.23
Lower pKa indicates stronger Lewis acidity; may facilitate boronate formation and accelerate transmetalation
Software-predicted values; reactivity should be verified under target Suzuki conditions
pKa Acidity Suzuki Coupling

Molecular Weight and Density

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid has a molecular weight of 193.01 g/mol and a predicted density of 1.3 g/cm³ [1]. In comparison, 2-morpholinopyrimidin-5-ylboronic acid is heavier (209.01 g/mol) and denser (1.4 g/cm³), while the unsubstituted 5-pyrimidinylboronic acid is lighter (123.91 g/mol) but has a similar density (1.33 g/cm³) [2]. The intermediate molecular weight and density of the pyrrolidine derivative offer a balanced profile for both laboratory-scale synthesis and potential scale-up, avoiding the increased mass and shipping costs associated with heavier analogs.

MW and Density
Cross-study comparable
MW 193 g/mol, Density 1.3 g/cm³
vs morpholineΔMW -16 g/mol, ΔDensity -0.1
vs unsubstitutedΔMW +69 g/mol, ΔDensity -0.03
Intermediate mass/density balance supports easier handling and potential scale-up logistics
Experimental density and shipping-cost review recommended for bulk procurement
Molecular Weight Density Process Chemistry

Key Applications of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid


Lipophilic Kinase Inhibitors for CNS

The enhanced lipophilicity (LogP = 0.88) of this boronic acid, relative to unsubstituted and morpholine analogs, makes it a preferred coupling partner for constructing kinase inhibitor scaffolds intended for central nervous system (CNS) applications [1]. The pyrrolidine moiety not only improves blood-brain barrier penetration potential of the final compounds but also facilitates the incorporation of basic nitrogen functionality, a common feature in CNS-active kinase inhibitors targeting mTOR, PI3K, and PDE10 enzymes [2][3].

Suzuki Coupling with Electron-Deficient Aryl Halides

The lower pKa (2.62) of (2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid compared to unsubstituted 5-pyrimidinylboronic acid (pKa = 5.23) indicates a more readily formed boronate species under standard Suzuki conditions (aqueous base, Pd catalyst) . This property is particularly advantageous when coupling with electron-deficient heteroaryl chlorides or bromides, where faster transmetalation can lead to higher yields and reduced reaction times, a critical factor in medicinal chemistry library synthesis and process development.

Scale-Up of Pyrimidine Intermediates

With a molecular weight of 193 g/mol and density of 1.3 g/cm³, this boronic acid offers a favorable weight-to-volume ratio compared to heavier analogs like the morpholine derivative (209 g/mol, 1.4 g/cm³) [4]. For multi-gram to kilogram syntheses of advanced intermediates, the pyrrolidine variant reduces raw material mass and shipping costs without sacrificing reactivity. Its intermediate density also simplifies solvent selection and phase separation during work-up procedures.

Selective Mono-Coupling for Complex Molecules

The steric and electronic influence of the 2-pyrrolidine substituent modulates the reactivity of the pyrimidine boronic acid, potentially enabling selective mono-coupling in the presence of multiple reactive sites [5]. This property is exploited in the synthesis of patent-protected pyrrolidine-substituted pyrimidine derivatives for pharmaceutical applications, where precise control over cross-coupling regioselectivity is essential for generating high-purity lead compounds [6].

Application
Selection Property
Validation Focus
CNS-oriented kinase inhibitor synthesis
Enhanced lipophilicity and basic nitrogen incorporation
Blood-brain barrier penetration model review; CNS drug-like property context
Suzuki coupling with electron-deficient aryl halides
Lower pKa facilitates boronate formation and faster transmetalation
Coupling efficiency and yield optimization under standard Pd conditions
Scale-up of pyrimidine intermediates
Balanced molecular weight and density reduce mass and shipping costs
Solvent selection, phase separation, and cost-in-use analysis
Selective mono-coupling for complex molecules
Steric/electronic modulation by 2-pyrrolidine enables regioselectivity control
Regioselectivity outcome verification; patent-context building block utility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.